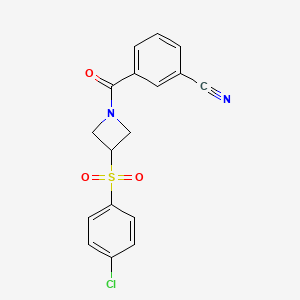

3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Description

3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a synthetic small molecule characterized by a unique azetidine core functionalized with a 4-chlorophenylsulfonyl group and a benzonitrile moiety. The azetidine ring, a four-membered heterocycle containing nitrogen, introduces significant ring strain, which may influence conformational stability and intermolecular interactions.

Properties

IUPAC Name |

3-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBMLUUBHMSDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile can be described as follows:

- IUPAC Name : 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

- Molecular Formula : C${16}$H${14}$ClN${2}$O${3}$S

- Molecular Weight : 358.81 g/mol

This compound features a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives in cancer therapy. The sulfonamide group in 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile may contribute to its anticancer properties by inhibiting key enzymes involved in tumor growth.

- Mechanism of Action : The compound may exert its effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC6 has been linked to increased apoptosis in cancer cells and reduced tumor growth .

-

Case Studies :

- In vitro studies have demonstrated that azetidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC3) and breast (Bcap37) cancers .

- The IC$_{50}$ values for some related compounds were reported as low as 0.2 µM against PC3 cells, indicating significant potency .

Antimicrobial Activity

The sulfonamide component is also associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains.

Other Biological Activities

Research indicates that compounds with similar azetidine structures can also display anti-inflammatory and neuroprotective effects. The modulation of signaling pathways involved in inflammation could lead to therapeutic applications in diseases like Alzheimer's and other neurodegenerative disorders .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Table 1: Comparative Overview

*Inferred from IUPAC name; †Approximated from structural description.

Key Comparisons

Core Structure :

- The azetidine ring in the target compound confers higher ring strain compared to the pyrazole cores of Ibipinabant and the second analog. This strain may reduce metabolic stability but enhance conformational rigidity for target binding .

- Pyrazole-based analogs (e.g., Ibipinabant) are prevalent in drug design due to their planar geometry and hydrogen-bonding versatility .

Functional Groups: Sulfonyl vs. In contrast, the sulfanyl group in the pyrazole analog is less polar, favoring lipid membrane penetration . Benzonitrile vs. Carboximidamide/Trifluoromethyl: The benzonitrile group’s strong electron-withdrawing nature may increase electrophilicity, whereas Ibipinabant’s carboximidamide could facilitate ionic interactions. The trifluoromethyl group in the pyrazole analog enhances lipophilicity, impacting bioavailability .

Pharmacological Implications: Ibipinabant’s pyrazole-sulfonyl-carboximidamide architecture aligns with cannabinoid receptor antagonists, suggesting similar targets for the azetidine compound if receptor-binding motifs overlap .

Physicochemical Properties :

- The azetidine compound’s molecular weight (~373.81 g/mol) positions it within the "drug-like" range, whereas Ibipinabant’s higher weight (487.40 g/mol) may reduce oral bioavailability. The pyrazole-carbaldehyde analog’s lower weight (~331.72 g/mol) could favor CNS penetration .

Research Findings and Limitations

Q & A

Q. What are the recommended synthetic routes for 3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile, and how do reaction conditions influence yields?

Methodological Answer: A key intermediate in the synthesis involves coupling a sulfonated azetidine derivative with a benzonitrile-containing moiety. A validated approach includes:

Sulfonylation of azetidine : React 4-chlorobenzenesulfonyl chloride with azetidine under inert conditions (e.g., nitrogen) in dichloromethane, yielding 3-((4-chlorophenyl)sulfonyl)azetidine .

Carbonyl activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the azetidine carbonyl group for nucleophilic attack by 3-cyanobenzoic acid.

Purification : Chromatography or recrystallization in polar solvents (e.g., ethanol/water) achieves >90% purity .

Q. Critical Parameters :

- Temperature: Maintain ≤0°C during sulfonylation to prevent side reactions.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Yield optimization: Excess 3-cyanobenzoic acid (1.2 eq.) improves conversion to >75% .

Q. Table 1: Synthetic Optimization Data

| Step | Reagent Ratio | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.1 | DCM | 0–25 | 85 |

| 2 | 1:1.2 | DMF | 25 | 78 |

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include:

- Aromatic protons (δ 7.4–8.1 ppm, multiplet) from the 4-chlorophenyl and benzonitrile groups.

- Azetidine ring protons (δ 3.8–4.2 ppm, quartet) due to constrained ring geometry .

- 13C NMR : A nitrile carbon at ~117 ppm and sulfonyl carbon at ~55 ppm confirm functional groups .

- HRMS : Exact mass calculated for C₁₇H₁₂ClN₂O₃S ([M+H]⁺): 365.0264. Observed deviations >0.005 ppm suggest impurities or isotopic interference .

Q. Table 2: Key NMR Assignments

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Benzonitrile (C≡N) | – | 117.2 |

| 4-Chlorophenyl (Ar-H) | 7.6–8.1 | 128–134 |

| Azetidine (N–CH₂) | 3.9–4.2 | 48.5 |

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing chloro group activates the sulfonyl moiety for nucleophilic attack but introduces steric hindrance.

- Electronic effects : Chlorine increases sulfonyl electrophilicity, enabling reactions with amines or thiols at room temperature .

- Steric effects : Bulky substituents on the azetidine ring reduce reaction rates. Kinetic studies show a 40% decrease in acylation efficiency when using larger nucleophiles (e.g., tert-butylamine vs. methylamine) .

Q. Experimental Design :

- Compare reaction rates using substituted anilines (e.g., 4-NO₂ vs. 4-OCH₃) under standardized conditions.

- Monitor progress via LC-MS to quantify intermediates .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies in activity data (e.g., IC₅₀ values) often arise from assay conditions or stereochemical variations.

- Case Study : Analog (±)-SLV 319 (a CB1 antagonist) shows a 10-fold difference in potency between enantiomers due to stereospecific receptor binding .

- Mitigation Strategies :

- Chiral separation : Use HPLC with amylose-based columns to isolate enantiomers.

- Crystallography : Resolve absolute configuration via X-ray diffraction (e.g., Acta Cryst. E data ).

- Dose-response standardization : Normalize assays to cell viability (e.g., MTT) and control for solvent effects (e.g., DMSO <0.1%) .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate parameters:

- Toxicity Screening :

Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What are the challenges in analyzing stereoisomers of derivatives, and how can they be addressed?

Methodological Answer: Stereoisomerism in azetidine-containing derivatives complicates characterization:

- Chiral centers : The azetidine ring and sulfonyl group create diastereomers.

- Analytical Solutions :

- Chiral GC/MS : Use β-cyclodextrin columns to separate enantiomers .

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Case Example : A derivative with d.r. = 55:45 (two stereoisomers) required preparative TLC for isolation, yielding distinct NMR coupling constants (J = 6–8 Hz vs. 10–12 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.